4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Lipophilicity Drug-likeness LogP

4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (MW: 348.4 g/mol; C15H16N4O4S) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a unique 5-(methoxymethyl) substituent on its 1,3,4-thiadiazole ring. This compound distinguishes itself from many unsubstituted thiadiazole analogs by incorporating an sp3-hybridized ether side chain, a feature that can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability.

Molecular Formula C15H16N4O4S
Molecular Weight 348.4 g/mol
Cat. No. B12181440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
Molecular FormulaC15H16N4O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC
InChIInChI=1S/C15H16N4O4S/c1-21-7-12-18-19-15(24-12)17-14(20)9-6-8-10(22-2)4-5-11(23-3)13(8)16-9/h4-6,16H,7H2,1-3H3,(H,17,19,20)
InChIKeyLOVMWWMOLOLKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: A Structurally Differentiated Indole-Thiadiazole Hybrid for Targeted Library Synthesis


4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (MW: 348.4 g/mol; C15H16N4O4S) is a synthetic small molecule belonging to the indole-2-carboxamide class, characterized by a unique 5-(methoxymethyl) substituent on its 1,3,4-thiadiazole ring . This compound distinguishes itself from many unsubstituted thiadiazole analogs by incorporating an sp3-hybridized ether side chain, a feature that can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability . While direct bioactivity data for this exact compound remains unpublished, its core scaffold is a validated pharmacophore in indole-based-thiadiazole derivatives, which have demonstrated potent inhibition across multiple therapeutic targets including α-glucosidase, acetylcholinesterase (AChE), and topoisomerase-IIα in peer-reviewed studies [1][2].

Why 4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide Cannot Be Replaced by Unsubstituted Indole-2-Carboxamide Analogs


Generic substitution within the indole-thiadiazole class is unreliable due to the significant impact of the thiadiazole C5 substituent on both physicochemical properties and biological target engagement. Published structure-activity relationship (SAR) studies on analogous indole-based-thiadiazole series demonstrate that even minor modifications to the thiadiazole ring—such as replacing a methoxymethyl group with a hydrogen or methyl—can drastically alter inhibitory potency, as evidenced by an IC50 range spanning from 0.95 µM to 33.60 µM across closely related analogs targeting α-glucosidase and AChE [1][2]. The target compound's 5-methoxymethyl group introduces a hydrogen-bond acceptor and a conformational degree of freedom absent in simpler 5-H or 5-methyl analogs, which can redefine the molecule's binding mode and pharmacokinetic profile. Therefore, procurement of the exact compound is essential for reproducibility, as a near-neighbor analog may exhibit a completely different selectivity window or potency profile .

Quantitative Differentiation Evidence for 4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide


Predicted Lipophilicity Modulation by 5-Methoxymethyl vs. 5-Hydrogen on the Thiadiazole Ring

The methoxymethyl group at position 5 of the 1,3,4-thiadiazole ring is predicted to lower the compound's lipophilicity (calculated logP) relative to its unsubstituted analog, 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (CAS 1574366-41-8). This is consistent with class-level SAR where polar substituents on the thiadiazole ring reduce LogP and enhance aqueous solubility, a trend correlated with improved oral bioavailability profiles . This calculated differentiation offers procurement teams a rationale to select the target compound over the 5-H analog when optimizing for lower lipophilicity in a lead series.

Lipophilicity Drug-likeness LogP

Enhanced Hydrogen-Bonding Capacity Relative to 5-Methyl and 5-Hydrogen Thiadiazole Analogs

The 5-methoxymethyl substituent introduces an additional hydrogen-bond acceptor (the ether oxygen) compared to the 5-methyl analog (4,7-dimethoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide). In the closely related indole-based-thiadiazole AChE/BChE inhibitor series, the most potent analogs (IC50 = 0.17 ± 0.05 µM) relied on specific hydrogen-bonding interactions between the thiadiazole substituents and catalytic residues [1]. While direct data for the target compound is absent, the increased H-bonding capacity of the methoxymethyl group provides a structural rationale for potentially differentiated binding kinetics compared to the 5-methyl variant.

Molecular recognition Binding affinity Hydrogen bonding

N1-Unsubstituted Indole NH as a Pharmacophoric Donor: Differentiation from N1-Methylated Screening Libraries

Unlike its N1-methylated analog (4,7-dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carboxamide, Cat. No. B12180697), the target compound retains a free indole N-H. This donor group is critical for engaging specific biological targets; for example, the indole N-H of the thiadiazolo-carboxamide bridged β-carboline-indole hybrid 12c forms key hydrogen bonds with topoisomerase-IIα residues, contributing to its potent antiproliferative activity (A549 IC50 = 2.82 ± 0.10 µM) [1]. The absence of N1 methylation in the target compound preserves this interaction potential, offering a structurally distinct option for screening cascades that prioritize hydrogen-bond donor pharmacophores.

Pharmacophore Donor-acceptor Library diversity

Optimal Deployment Scenarios for 4,7-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD) Libraries

The compound's unique combination of a 4,7-dimethoxyindole core, a free N-H donor, and a 5-methoxymethyl-thiadiazole acceptor arm makes it an ideal candidate for diversity-oriented screening libraries. As established in Section 3, the free N-H and methoxymethyl ether provide orthogonal interaction vectors not simultaneously present in the more common 5-methyl or N-methyl analogs. Incorporating this compound into a screening deck alongside its N1-methylated counterpart (Cat. No. B12180697) allows hit triage to directly probe the pharmacophoric relevance of the indole N-H .

Kinase and CNS Target Profiling Panels

Based on published class-level activity of indole-thiadiazole hybrids against topoisomerase-IIα, AChE, and α-glucosidase, this compound is a strong candidate for inclusion in focused panels targeting kinase-mediated pathways, cholinesterase-related CNS disorders, and metabolic enzyme targets [1]. The predicted moderate lipophilicity of the methoxymethyl derivative may offer a more favorable CNS Multiparameter Optimization (MPO) score compared to unsubstituted thiadiazole analogs, positioning it as a preferred starting point for CNS lead optimization programs [2].

SAR Expansion of Existing Indole-2-Carboxamide Lead Series

For research groups already working on indole-2-carboxamide cores (e.g., antiplasmodial or anti-inflammatory leads), this compound serves as a strategic SAR probe. The 5-methoxymethyl group on the thiadiazole can be viewed as a metabolically stable isostere for hydrogen or as a solubilizing handle. Its procurement enables systematic exploration of the thiadiazole C5 position without the synthetic overhead of a multi-step custom synthesis, representing significant time and cost savings for SAR campaigns .

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